molecular formula C8H7F4NO2S B13636426 2-fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide CAS No. 217454-99-4

2-fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13636426
CAS No.: 217454-99-4
M. Wt: 257.21 g/mol
InChI Key: FDOAUBPDUDMNOT-UHFFFAOYSA-N
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Description

2-Fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H7F4NO2S. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride+methylamineThis compound\text{2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride} + \text{methylamine} \rightarrow \text{this compound} 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride+methylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and proteins. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Fluoro-5-(trifluoromethyl)benzoic acid

Uniqueness

2-Fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance its reactivity and stability, making it valuable in various research applications. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in synthetic chemistry and pharmaceutical development.

Properties

CAS No.

217454-99-4

Molecular Formula

C8H7F4NO2S

Molecular Weight

257.21 g/mol

IUPAC Name

2-fluoro-N-methyl-5-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C8H7F4NO2S/c1-13-16(14,15)7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3

InChI Key

FDOAUBPDUDMNOT-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)F

Origin of Product

United States

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